molecular formula C8H9NO B2511227 (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443111-64-5

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Cat. No.: B2511227
CAS No.: 1443111-64-5
M. Wt: 135.166
InChI Key: NIRSJDGVNWIEOA-MRVPVSSYSA-N
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Description

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of cyclopentanone derivatives with pyridine derivatives under acidic or basic conditions. Another approach is the multicomponent reaction involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, t-butyl hydroperoxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, alcohols, amines, and alkylated compounds.

Scientific Research Applications

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol is unique due to its specific structural configuration and the presence of an alcohol functional group

Properties

IUPAC Name

(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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